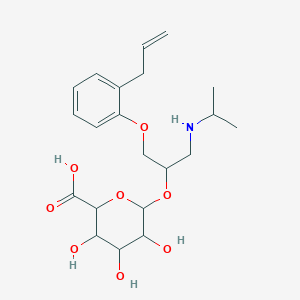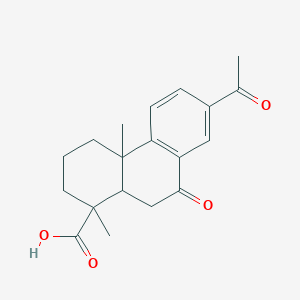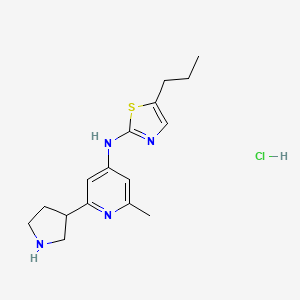
N-(2-methyl-6-(pyrrolidin-3-yl)pyridin-4-yl)-5-propylthiazol-2-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methyl-6-(pyrrolidin-3-yl)pyridin-4-yl)-5-propylthiazol-2-amine hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyridine ring, a pyrrolidine ring, and a thiazole ring, making it an interesting subject for research in medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-6-(pyrrolidin-3-yl)pyridin-4-yl)-5-propylthiazol-2-amine hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and thiazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include acetonitrile, trimethylsilyl cyanide, and triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
N-(2-methyl-6-(pyrrolidin-3-yl)pyridin-4-yl)-5-propylthiazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(2-methyl-6-(pyrrolidin-3-yl)pyridin-4-yl)-5-propylthiazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with signaling proteins and transcription factors .
相似化合物的比较
Similar Compounds
Pyridin-2-yl Pyrimidine Derivatives: These compounds share a similar pyridine structure and have been studied for their anti-fibrotic activities.
Pyrido[2,3-d]pyrimidin-4-amines: These compounds are known for their inhibitory effects on specific enzymes and have potential therapeutic applications.
Uniqueness
N-(2-methyl-6-(pyrrolidin-3-yl)pyridin-4-yl)-5-propylthiazol-2-amine hydrochloride is unique due to its combination of pyridine, pyrrolidine, and thiazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
属性
分子式 |
C16H23ClN4S |
|---|---|
分子量 |
338.9 g/mol |
IUPAC 名称 |
N-(2-methyl-6-pyrrolidin-3-ylpyridin-4-yl)-5-propyl-1,3-thiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C16H22N4S.ClH/c1-3-4-14-10-18-16(21-14)20-13-7-11(2)19-15(8-13)12-5-6-17-9-12;/h7-8,10,12,17H,3-6,9H2,1-2H3,(H,18,19,20);1H |
InChI 键 |
ZQVBEFQVFBYAOJ-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CN=C(S1)NC2=CC(=NC(=C2)C)C3CCNC3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


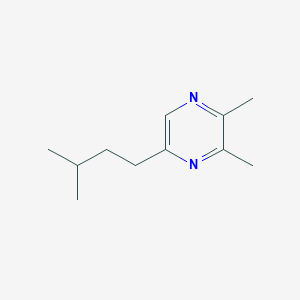

![Ethyl 15-ethyl-11-oxido-1-aza-11-azoniapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate](/img/structure/B12294684.png)
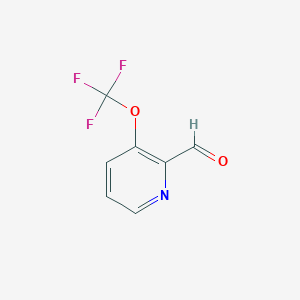
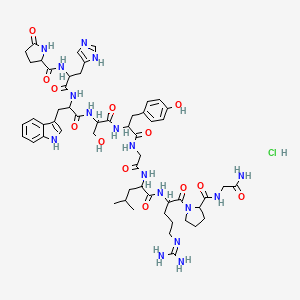
![3-({1-[4-Hydroxy-2-({[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl}carbamoyl)propanoic acid](/img/structure/B12294725.png)
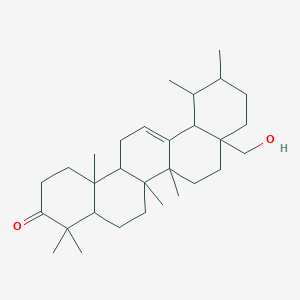
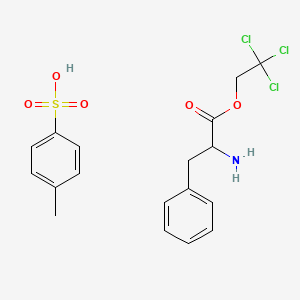
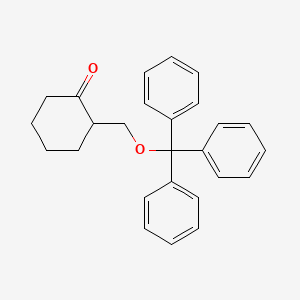

![(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]-N'-trityl-butanediamide](/img/structure/B12294747.png)

